Bis(3,5-difluorophenyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-difluorophenyl)sulfane is a synthetic compound characterized by a sulfur atom bonded to two 3,5-difluorophenyl groups. This compound is known for its unique electronic properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,5-difluorophenyl)sulfane typically involves the reaction of 3,5-difluorophenyl halides with sulfur-containing reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-sulfur bonds . The reaction conditions often include mild temperatures and the use of organoboron reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at room temperature to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,5-difluorophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl derivatives. These products have diverse applications in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
Bis(3,5-difluorophenyl)sulfane has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of bis(3,5-difluorophenyl)sulfane involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can influence various biochemical pathways and processes. The compound’s electronic properties play a crucial role in its reactivity and effectiveness in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-difluorophenyl)disulfide
- Bis(3,5-difluorophenyl)selenide
- Bis(3,5-difluorophenyl)telluride
Uniqueness
Bis(3,5-difluorophenyl)sulfane is unique due to its specific electronic properties conferred by the presence of fluorine atoms and the sulfur center. These properties make it particularly valuable in applications requiring precise electronic characteristics .
Eigenschaften
Molekularformel |
C12H6F4S |
---|---|
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
1-(3,5-difluorophenyl)sulfanyl-3,5-difluorobenzene |
InChI |
InChI=1S/C12H6F4S/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
InChI-Schlüssel |
MMVUDPQHGJUNTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)SC2=CC(=CC(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.